molecular formula C10H5NO4 B11899601 6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile CAS No. 50743-44-7

6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile

Cat. No.: B11899601
CAS No.: 50743-44-7
M. Wt: 203.15 g/mol
InChI Key: FVABSUQONFWJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile: is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles that have attracted significant attention due to their diverse biological activities and potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of substituted aromatic aldehydes, malononitrile, and dimedone in the presence of a base such as potassium tertiary butoxide and a solvent like methanol at room temperature . This method is efficient and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as one-pot multi-component reactions under catalyst-free conditions in environmentally friendly solvents like ethanol-water mixtures are preferred . These methods not only reduce waste but also improve the overall yield and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with potential therapeutic applications.

    Substitution: Substitution reactions, especially at the hydroxyl groups, can produce a wide range of derivatives with diverse chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted chromene derivatives, which are often evaluated for their biological activities and potential therapeutic uses .

Scientific Research Applications

6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the pathogenesis of Alzheimer’s disease . The compound binds to the active sites of these enzymes, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission in the brain.

Comparison with Similar Compounds

  • 2-amino-4H-chromene-3-carbonitrile
  • 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
  • 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Comparison: 6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile is unique due to its specific hydroxyl substitutions at the 6 and 7 positions, which confer distinct chemical properties and biological activities. Compared to other similar compounds, it has shown superior efficacy in certain biological assays, making it a promising candidate for further research and development .

Properties

CAS No.

50743-44-7

Molecular Formula

C10H5NO4

Molecular Weight

203.15 g/mol

IUPAC Name

6,7-dihydroxy-4-oxochromene-3-carbonitrile

InChI

InChI=1S/C10H5NO4/c11-3-5-4-15-9-2-8(13)7(12)1-6(9)10(5)14/h1-2,4,12-13H

InChI Key

FVABSUQONFWJOW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1O)O)OC=C(C2=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.